2-(2-Fluorobenzenesulfonamido)propanoic acid

Stereochemistry Chiral separation Enantiomeric differentiation

2-(2-Fluorobenzenesulfonamido)propanoic acid (CAS 1008050-74-5), also designated N-[(2-fluorophenyl)sulfonyl]alanine or ((2-fluorophenyl)sulfonyl)alanine, is a fluorinated N-sulfonyl-α-amino acid derivative with molecular formula C₉H₁₀FNO₄S and a molecular weight of 247.24 g·mol⁻¹. It belongs to the broader class of aryl sulfonamide–amino acid conjugates widely employed as versatile small-molecule scaffolds in medicinal chemistry and chemical biology.

Molecular Formula C9H10FNO4S
Molecular Weight 247.24
CAS No. 1008050-74-5
Cat. No. B2517186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorobenzenesulfonamido)propanoic acid
CAS1008050-74-5
Molecular FormulaC9H10FNO4S
Molecular Weight247.24
Structural Identifiers
SMILESCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F
InChIInChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-5-3-2-4-7(8)10/h2-6,11H,1H3,(H,12,13)
InChIKeyXEWYRRHRYVLKKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2-Fluorobenzenesulfonamido)propanoic Acid (CAS 1008050-74-5): Procurement-Relevant Identity, Physicochemical Profile, and Compound-Class Context


2-(2-Fluorobenzenesulfonamido)propanoic acid (CAS 1008050-74-5), also designated N-[(2-fluorophenyl)sulfonyl]alanine or ((2-fluorophenyl)sulfonyl)alanine, is a fluorinated N-sulfonyl-α-amino acid derivative with molecular formula C₉H₁₀FNO₄S and a molecular weight of 247.24 g·mol⁻¹ . It belongs to the broader class of aryl sulfonamide–amino acid conjugates widely employed as versatile small-molecule scaffolds in medicinal chemistry and chemical biology . The compound is supplied as a racemic mixture; the enantiopure (2S)-configured stereoisomer is catalogued separately under CAS 1212343-99-1 [1]. Computed physicochemical descriptors include an XLogP3-AA value of 1.0, a topological polar surface area of 91.9 Ų, two hydrogen-bond donors, and six hydrogen-bond acceptors [1]. The compound is classified under GHS as Acute Toxicity Category 3 (oral, dermal, inhalation), Skin Irritant Category 2, Eye Irritant Category 2A, and STOT Single Exposure Category 3 (respiratory tract irritation) [2].

Why 2-(2-Fluorobenzenesulfonamido)propanoic Acid Cannot Be Generically Substituted: Structural Determinants That Drive Differentiated Procurement


Compounds within the N-arylsulfonyl amino acid family are not functionally interchangeable because small structural variations—fluorine ring position (ortho vs. para), amino acid side-chain identity (alanine vs. glycine vs. phenylalanine), sulfonamide-to-carboxylate tether length (α- vs. β-alanine connectivity), and stereochemistry (racemic vs. enantiopure)—produce distinct physicochemical property sets and, by class-level extrapolation, divergent molecular recognition profiles [1][2]. The ortho-fluorine substituent on the target compound modulates the electronic environment of the sulfonamide NH and the carboxylic acid via proximity effects that are absent in the para-fluoro regioisomer [1]. The chiral methyl group at the α-carbon, present in the alanine backbone but absent in the glycine analog (CAS 554438-95-8) and enlarged to a benzyl group in the phenylalanine analog (CAS 1009227-82-0), directly governs the spatial presentation of the ionizable carboxylate and the sulfonamide pharmacophore [3]. Furthermore, the racemic nature of CAS 1008050-74-5 distinguishes it from the single-enantiomer (S)-form (CAS 1212343-99-1), which may exhibit differential intermolecular interactions in chiral environments such as enzyme active sites [4]. These cumulative structural distinctions render generic substitution scientifically unsound without explicit, assay-matched comparative data.

Quantitative Head-to-Head and Class-Level Differentiation Evidence for 2-(2-Fluorobenzenesulfonamido)propanoic Acid (CAS 1008050-74-5)


Racemic vs. Enantiopure (S)-Form: Stereochemical Composition Governs Chiral Recognition Potential

2-(2-Fluorobenzenesulfonamido)propanoic acid (CAS 1008050-74-5) is supplied as a racemic (1:1 R/S) mixture, whereas the enantiopure (2S)-configured compound is catalogued under CAS 1212343-99-1 . The (S)-enantiomer possesses a defined stereocenter (Defined Atom Stereocenter Count = 1; PubChem-canonicalized SMILES: C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1F) [1]. The racemate lacks defined stereochemistry at the α-carbon (Undefined Atom Stereocenter Count = 1 for the racemic entry) . Both forms share identical molecular formula (C₉H₁₀FNO₄S), exact mass (247.031457 Da), and heavy-atom connectivity but differ fundamentally in three-dimensional molecular shape. This difference is material for any application involving chiral recognition elements, including enzyme active sites, receptor binding pockets, and chiral chromatography method development .

Stereochemistry Chiral separation Enantiomeric differentiation Medicinal chemistry

Alanine vs. Glycine Backbone: Computed Lipophilicity and Topological Polar Surface Area Differentiation

The alanine-derived scaffold of the target compound confers distinctly higher computed lipophilicity (XLogP3-AA = 1.0) relative to the glycine analog N-(2-fluorophenylsulfonyl)glycine (CAS 554438-95-8; XLogP3-AA ≈ 0.38, ΔlogP ≈ +0.62) [1][2]. The increased logP of the alanine derivative is attributable to the additional methyl group at the α-carbon, which adds hydrophobic surface area without altering the topological polar surface area (TPSA = 91.9 Ų for both compounds, as TPSA is dominated by the sulfonamide and carboxylic acid moieties) [1]. This lipophilicity differential is consistent with class-level trends observed across glycine- and alanine-derived benzenesulfonamide series, where the α-methyl group systematically elevates logP by approximately 0.5–0.7 log units [3]. The phenylalanine analog (CAS 1009227-82-0) diverges further with a substantially larger hydrophobic benzyl side chain and correspondingly higher molecular weight (323.34 g·mol⁻¹ vs. 247.24 g·mol⁻¹) .

Lipophilicity Polar surface area ADME prediction Physicochemical profiling

Vendor Purity Specifications and Analytical Characterization: Batch-to-Batch Quality Transparency Across Suppliers

Commercially available batches of 2-(2-fluorobenzenesulfonamido)propanoic acid (CAS 1008050-74-5) are offered with standard purities of 95% (Bidepharm, Biosynth/CymitQuimica) and 97% (Leyan) . Bidepharm explicitly provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports, enabling end-users to verify identity and purity prior to experimental use . The enantiopure (S)-form (CAS 1212343-99-1) is offered at a minimum purity specification of 95% from multiple vendors including Bidepharm, AKSci, and Chemenu, with comparable analytical documentation (NMR, HPLC, GC) available . The purity range of 95–97% is consistent with the typical specification for research-grade sulfonamide-amino acid building blocks and is suitable for most medicinal chemistry and chemical biology applications without further purification.

Purity specification Analytical characterization Quality assurance Procurement decision

Ortho-Fluorine Substitution: Electronic and Steric Consequences Supported by Carbonic Anhydrase II Crystallographic and Thermodynamic Data

The ortho-fluorine substituent on the benzenesulfonamide ring in the target compound introduces position-dependent electronic and steric effects that are supported by a detailed crystallographic and kinITC study of fluorinated benzenesulfonamide binding to human carbonic anhydrase II (hCA II) [1]. In this study, 2-fluorobenzenesulfonamide (the parent sulfonamide scaffold lacking the alanine moiety) was co-crystallized with hCA II at 1.01 Å resolution (PDB 6RIT), revealing a binding mode in which the ortho-fluorine atom occupies a distinct sub-pocket adjacent to the catalytic zinc ion [2]. The study demonstrated that the ortho-fluorination pattern produces kinetic binding signatures (kon/koff rates) that differ from those of the 3-fluoro, 4-fluoro, and 2,5-difluoro congeners, and that a higher degree of fluorination does not necessarily confer higher affinity or more favorable kinetics [1]. The target compound extends this ortho-fluorobenzenesulfonamide core with an α-alanine moiety, which introduces an additional ionizable carboxylate and a chiral methyl group not present in the parent sulfonamide studied crystallographically—features that are expected to further modulate both binding thermodynamics and in vitro pharmacokinetic properties [3].

Fluorine positional effects Carbonic anhydrase inhibition X-ray crystallography Thermodynamics of binding

Hazard Classification Profile: Regulatory Distinction Between Racemate and (S)-Enantiomer Under CLP Notification

The (S)-enantiomer of 2-(2-fluorobenzenesulfonamido)propanoic acid (CAS 1212343-99-1) carries a notified GHS hazard classification under the ECHA C&L Inventory: Acute Toxicity Category 3 via oral (H301), dermal (H311), and inhalation (H331) routes; Skin Irritation Category 2 (H315); Eye Irritation Category 2A (H319); and STOT Single Exposure Category 3 for respiratory tract irritation (H335), with all hazard statements carrying 100% notification agreement from the single notifying company [1]. The racemate (CAS 1008050-74-5) does not have a separate ECHA C&L notification entry, meaning its hazard profile is either inferred from the (S)-enantiomer data or requires end-user self-classification [2]. This regulatory asymmetry creates a procurement-relevant distinction: laboratories operating under formal chemical hygiene plans or institutional safety review processes may prefer the (S)-enantiomer due to its notified and documented hazard classification, whereas procurement of the racemate may carry additional administrative burden for hazard assessment documentation.

GHS classification Safety assessment Regulatory compliance Laboratory handling

Evidence-Backed Application Scenarios for 2-(2-Fluorobenzenesulfonamido)propanoic Acid (CAS 1008050-74-5)


Racemic Scaffold for Achiral Medicinal Chemistry Library Synthesis

The racemic nature of CAS 1008050-74-5, combined with its intermediate lipophilicity (XLogP3-AA = 1.0) and balanced molecular weight (247.24 g·mol⁻¹), makes it well-suited as a versatile small-molecule scaffold for the construction of diversity-oriented synthetic libraries where stereochemical outcome is controlled at downstream steps rather than at the scaffold level [1]. The ortho-fluorine position, supported by crystallographic evidence from the parent 2-fluorobenzenesulfonamide scaffold demonstrating distinct binding modes at hCA II (PDB 6RIT, 1.01 Å resolution), offers a structurally validated entry point for metalloenzyme-targeted library design [2]. The available 95–97% purity with batch-specific NMR, HPLC, and GC documentation from Bidepharm enables reliable integration into multi-step synthetic workflows without the need for pre-purification [1].

Control Compound for Chiral Resolution Method Development

The racemic mixture (CAS 1008050-74-5) serves as an ideal control sample for the development and validation of chiral chromatographic or electrophoretic separation methods targeting the enantiopure (S)-form (CAS 1212343-99-1). Because both forms share identical molecular connectivity, exact mass (247.031457 Da), and physicochemical properties (boiling point: 424.5±55.0 °C; density: 1.4±0.1 g·cm⁻³) [1], the racemate provides an authentic matrix for validating enantiomeric resolution without introducing confounding variables from structurally dissimilar surrogates. The documented hazard classification of the (S)-enantiomer (Acute Tox. 3, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3; Signal: Danger) [2] also informs the necessary safety precautions during method development with both forms.

Comparative Physicochemical Profiling Across N-Arylsulfonyl Amino Acid Series

The target compound occupies a specific position within the N-(2-fluorophenylsulfonyl) amino acid series, enabling systematic head-to-head physicochemical comparisons with the glycine analog (ΔLogP ≈ +0.62; same TPSA) and the phenylalanine analog (ΔMW = −76.1 g·mol⁻¹) [1]. These compounds can be procured as a matched series for medicinal chemistry property optimization studies, where the impact of incremental side-chain bulk on solubility, permeability, and metabolic stability is assessed using consistent assay conditions. The class-level SAR trends established by Şentürk et al. (2015) for glycine- and phenylalanine-derived benzenesulfonamide carbonic anhydrase inhibitors provide a published framework for interpreting such comparative data [2].

Quote Request

Request a Quote for 2-(2-Fluorobenzenesulfonamido)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.